N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1009038-51-0
VCID: VC0368173
InChI: InChI=1S/C21H24N2O3/c1-5-26-18-9-7-6-8-16(18)12-23-20-14(3)10-13(2)11-17(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24)
SMILES: CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4g/mol

N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide

CAS No.: 1009038-51-0

Main Products

VCID: VC0368173

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4g/mol

N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide - 1009038-51-0

CAS No. 1009038-51-0
Product Name N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide
Molecular Formula C21H24N2O3
Molecular Weight 352.4g/mol
IUPAC Name N-[1-[(2-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide
Standard InChI InChI=1S/C21H24N2O3/c1-5-26-18-9-7-6-8-16(18)12-23-20-14(3)10-13(2)11-17(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24)
Standard InChIKey CWWORQDQUHSTMY-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Canonical SMILES CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
PubChem Compound 16458013
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator